4-Phenylpyrogallol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenylpyrogallol is an organic compound belonging to the phenol family. It is characterized by the presence of a phenyl group attached to the pyrogallol structure, which consists of a benzene ring with three hydroxyl groups at positions 1, 2, and 3. This compound is known for its various applications in different fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Phenylpyrogallol can be synthesized through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the coupling of pyrogallol with diazotized p-aminoacetanilide in a regulated pH medium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and purity requirements. The Suzuki–Miyaura coupling reaction is favored for its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 4-Phenylpyrogallol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: In alkaline solutions, this compound can undergo oxidation, leading to the formation of hydroxy-o-quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve electrophilic aromatic substitution, where the hydroxyl groups on the benzene ring can be substituted with other functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various substituted phenols.
Scientific Research Applications
4-Phenylpyrogallol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-Phenylpyrogallol exerts its effects involves its interaction with various molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to quench free radicals and prevent oxidative damage to cellular components . The exact molecular targets and pathways involved in its antimicrobial and anticancer activities are still under investigation.
Comparison with Similar Compounds
Pyrogallol (1,2,3-Trihydroxybenzene): A simpler analog of 4-Phenylpyrogallol, known for its use in photography and as an oxygen absorber.
Phloroglucinol (1,3,5-Trihydroxybenzene): Another phenol derivative with similar antioxidant properties.
Uniqueness: this compound is unique due to the presence of the phenyl group, which enhances its reactivity and potential applications compared to its simpler analogs. This structural modification allows for more diverse chemical reactions and broader applications in various fields.
Properties
CAS No. |
3934-76-7 |
---|---|
Molecular Formula |
C12H10O3 |
Molecular Weight |
202.21 g/mol |
IUPAC Name |
4-phenylbenzene-1,2,3-triol |
InChI |
InChI=1S/C12H10O3/c13-10-7-6-9(11(14)12(10)15)8-4-2-1-3-5-8/h1-7,13-15H |
InChI Key |
XRBNDLYHPCVYGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.